(S)-2-(2,2,2-trifluoroethyl)oxirane
CAS No.:
Cat. No.: VC18109659
Molecular Formula: C4H5F3O
Molecular Weight: 126.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H5F3O |
---|---|
Molecular Weight | 126.08 g/mol |
IUPAC Name | (2S)-2-(2,2,2-trifluoroethyl)oxirane |
Standard InChI | InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1 |
Standard InChI Key | KSAGWVJHDZAMEZ-VKHMYHEASA-N |
Isomeric SMILES | C1[C@@H](O1)CC(F)(F)F |
Canonical SMILES | C1C(O1)CC(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
(S)-2-(2,2,2-Trifluoroethyl)oxirane consists of an oxirane ring (a three-membered cyclic ether) bonded to a trifluoroethyl group () at the second carbon. The stereogenic center at the epoxide ring’s carbon adjacent to the trifluoroethyl group defines its (S) configuration. The fluorine atoms’ electronegativity induces significant polarization in the C–F bonds, enhancing the compound’s stability and influencing its reactivity .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 126.08 g/mol | |
InChI Key | KSAGWVJHDZAMEZ-UHFFFAOYSA-N | |
SMILES | C1C(O1)CC(F)(F)F |
Electronic Effects
The trifluoroethyl group’s strong electron-withdrawing nature destabilizes the epoxide ring, increasing its susceptibility to nucleophilic attack. This effect is critical in ring-opening reactions, where regioselectivity and stereoselectivity are often dictated by the electronic environment .
Synthesis and Enantioselective Preparation
General Epoxidation Methods
Epoxidation of alkenes is a well-established route to oxiranes. For trifluoroethyl-substituted epoxides, organocatalytic methods using hydrogen peroxide () and ketone catalysts (e.g., 2,2,2-trifluoroacetophenone) have proven effective. These protocols achieve high yields (up to 99%) under mild conditions (room temperature, 1–24 hours) .
Table 2: Representative Epoxidation Conditions
Parameter | Value | Source |
---|---|---|
Catalyst | 2,2,2-Trifluoroacetophenone | |
Oxidant | 30% | |
Solvent | tert-Butanol/ | |
Reaction Time | 1–24 hours |
Challenges in Enantioselective Synthesis
While racemic 2-(2,2,2-trifluoroethyl)oxirane is accessible via the above methods, enantioselective synthesis of the (S)-isomer remains underdeveloped in published literature. Asymmetric epoxidation strategies, such as Sharpless or Jacobsen-Katsuki catalysis, could theoretically be applied but require tailored chiral ligands compatible with the trifluoroethyl group’s steric demands. No enantiomeric excess (ee) data or chiral resolution protocols are currently reported for this compound.
Physicochemical Properties
Thermal and Physical Constants
The compound exhibits a boiling point range of 68–82°C and a flash point of −12°C, reflecting its volatility and flammability. Its density (1.2487 g/mL) and hydrophobic character arise from the fluorine atoms’ inductive effects .
Table 3: Physicochemical Data
Spectroscopic Features
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Infrared (IR) Spectrum: Strong absorptions for C–F (1100–1200 cm) and epoxide C–O (850–950 cm) bonds .
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NMR: NMR signals for epoxide protons appear as doublets of doublets (~δ 2.7–3.7 ppm), while NMR shows a singlet for the trifluoromethyl group .
Reactivity and Applications
Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon due to the trifluoroethyl group’s electron-withdrawing effect. Common nucleophiles (e.g., amines, alcohols) yield β-substituted alcohols, which are valuable intermediates in medicinal chemistry .
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